(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
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Description
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C23H19N5O2 and its molecular weight is 397.438. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit promising anticancer activity . These compounds are known to interact with various targets, including enzymes like aromatase .
Mode of Action
Similar 1,2,4-triazole derivatives have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity and leading to cell death in the case of cancer cells .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to affect various pathways related to cell proliferation and survival . The downstream effects of these pathway alterations can include cell cycle arrest and apoptosis, contributing to the compound’s anticancer activity .
Pharmacokinetics
1,2,4-triazole derivatives are generally known to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets . This can improve their absorption, distribution, metabolism, and excretion (ADME) properties, enhancing their bioavailability .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . This suggests that the compound could induce cell death in cancer cells, potentially through mechanisms such as apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
Triazole derivatives are known to interact with a variety of enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole derivative and the biomolecules it interacts with.
Cellular Effects
Some triazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some triazole derivatives have been found to bind to the colchicine binding site of tubulin , inhibiting its polymerization and disrupting microtubule dynamics.
Temporal Effects in Laboratory Settings
Triazole compounds are generally known for their high chemical stability .
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c29-23(18-9-6-10-20(13-18)30-22-11-4-5-12-24-22)27-14-19(15-27)28-16-21(25-26-28)17-7-2-1-3-8-17/h1-13,16,19H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKIJBWCLKYCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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